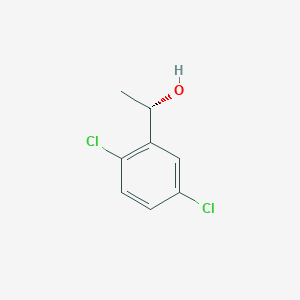

(1S)-1-(2,5-dichlorophenyl)ethan-1-ol

Descripción

The Role of Halogenated Phenyl-Ethanols in Stereoselective Synthesis

The introduction of halogen atoms, such as chlorine, onto the phenyl ring of an ethanol (B145695) derivative can significantly modulate its chemical and physical properties. Halogens are electron-withdrawing groups that can influence the reactivity of the aromatic ring and the carbinol center. For instance, the presence of chlorine atoms can affect the acidity of the hydroxyl proton and the susceptibility of the benzylic position to nucleophilic attack.

Furthermore, the defined substitution pattern of halogens on the aromatic ring provides specific points for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the elaboration of the aromatic core, building molecular complexity while retaining the crucial stereocenter of the ethanol moiety. The specific positioning of the chloro substituents in (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, therefore, offers a unique combination of stereochemical information and sites for synthetic diversification.

Overview of Research Trajectories for (1S)-1-(2,5-dichlorophenyl)ethan-1-ol

Research concerning (1S)-1-(2,5-dichlorophenyl)ethan-1-ol and its analogues is primarily driven by their potential as intermediates in the synthesis of biologically active compounds. The investigation into stereoselective methods for its preparation, particularly through the asymmetric reduction of the corresponding ketone, 2',5'-dichloroacetophenone (B105169), is a significant area of focus. Both chemical and biocatalytic approaches are being explored to achieve high yields and enantiomeric purities.

Current research also investigates the utility of this chiral alcohol as a precursor for more complex molecules. Its application as a chiral building block in the synthesis of pharmaceuticals and agrochemicals is an active area of study, with an emphasis on leveraging its defined stereochemistry to control the stereochemical outcome of subsequent reactions. The unique electronic and steric properties conferred by the dichlorinated phenyl ring are of particular interest in designing molecules with specific biological targets.

Structure

3D Structure

Propiedades

IUPAC Name |

(1S)-1-(2,5-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMKUSDLLGKMCK-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691881-93-3 | |

| Record name | (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for 1s 1 2,5 Dichlorophenyl Ethan 1 Ol

Chemoenzymatic Reduction Strategies

Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, either in isolated form or within whole-cell systems, allows for the asymmetric reduction of the prochiral ketone, 2',5'-dichloroacetophenone (B105169), to the desired (S)-enantiomer of the corresponding alcohol with high precision.

Biocatalytic Approaches Utilizing Ketoreductases and Alcohol Dehydrogenases

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for the stereoselective reduction of carbonyl compounds. These enzymes, which are often dependent on cofactors like NADH or NADPH, can exhibit high enantioselectivity, yielding chiral alcohols with excellent optical purity.

The asymmetric reduction of various halo-substituted acetophenones has been successfully demonstrated using these enzymes. For instance, alcohol dehydrogenases from Thermoanaerobacter pseudethanolicus (TeSADH) and its mutants have been employed for the asymmetric reduction of 2-haloacetophenones, producing the corresponding optically active 2-halo-1-arylethanols. nih.govkaust.edu.sa While direct data for 2',5'-dichloroacetophenone is limited, the results obtained for structurally similar substrates, such as 2,4'-dichloroacetophenone, indicate the potential of these enzymes. Mutants of TeSADH have shown the ability to produce either the (R)- or (S)-enantiomer depending on the specific mutation and the substitution pattern of the substrate. kfupm.edu.sa

A wide range of commercially available ketoreductases have been screened for the reduction of acetophenone (B1666503) and its derivatives, with many showing high conversions and excellent enantioselectivity for either the (R) or (S) product. researchgate.net These screenings provide a valuable starting point for identifying suitable biocatalysts for the synthesis of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol.

Optimization of Enzyme-Mediated Asymmetric Reduction Conditions

The efficiency and selectivity of enzyme-mediated reductions are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, co-solvent, and the cofactor regeneration system.

For instance, the activity of alcohol dehydrogenases generally shows a dependency on pH, with different optima for the reductive and oxidative directions. tudelft.nl The choice of a suitable co-solvent is also critical, especially for hydrophobic substrates like 2',5'-dichloroacetophenone, as it can improve substrate solubility and enzyme stability. Isopropanol (B130326) is often used as both a co-solvent and a sacrificial substrate for cofactor regeneration.

Effective cofactor regeneration is essential for the economic viability of these processes. This can be achieved by using a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose while reducing NADP+ to NADPH. google.com Alternatively, a substrate-coupled system can be employed where a sacrificial alcohol, like isopropanol, is oxidized by the same enzyme to regenerate the cofactor. nih.gov Statistical experimental designs, such as the Taguchi method and response surface methodology, have been successfully used to optimize multi-enzyme systems for enhanced product yield. mit.edu

Whole-Cell Biocatalysis for (1S)-1-(2,5-Dichlorophenyl)ethan-1-ol Production

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of tedious enzyme purification steps and the inherent presence of a cofactor regeneration system. orientjchem.org Various microorganisms, including yeasts like Saccharomyces cerevisiae and bacteria such as Escherichia coli, have been successfully used for the asymmetric reduction of ketones.

For example, Saccharomyces cerevisiae has been shown to reduce 2'-chloroacetophenone (B1665101) to the corresponding (R)-alcohol with over 99% yield and enantiomeric excess under optimized conditions. researchgate.net While this produces the opposite enantiomer to the one desired, it highlights the potential of yeast-based systems. The stereochemical outcome can sometimes be influenced by the specific strain and reaction conditions.

Engineered E. coli strains are also powerful tools for whole-cell biocatalysis. By overexpressing a specific ketoreductase with the desired stereoselectivity, along with a cofactor regenerating enzyme like GDH, highly efficient production systems can be developed. rsc.org Fine-tuning of cellular processes, such as heme biosynthesis for P450 enzymes, can further enhance the catalytic efficiency of whole-cell biocatalysts. nih.govnih.gov The optimization of fermentation and biotransformation conditions is crucial to maximize the yield and productivity of the desired chiral alcohol. mdpi.com

Asymmetric Chemical Reduction Routes

Asymmetric chemical reduction provides a powerful alternative to biocatalysis for the synthesis of enantiomerically pure alcohols. These methods typically involve the use of a chiral metal catalyst to facilitate the stereoselective addition of hydrogen to the prochiral ketone.

Catalytic Hydrogenation with Chiral Catalysts

Asymmetric hydrogenation using molecular hydrogen is a widely used industrial process for the production of chiral compounds. okayama-u.ac.jp Chiral ruthenium (Ru) complexes are among the most effective catalysts for the asymmetric hydrogenation of ketones. The development of various chiral phosphine (B1218219) ligands has been a key factor in achieving high enantioselectivities. mdma.ch

Transfer Hydrogenation Employing Chiral Ligands

Asymmetric transfer hydrogenation (ATH) is an operationally simpler alternative to catalytic hydrogenation, as it does not require high-pressure hydrogen gas. Instead, a hydrogen donor, such as isopropanol or formic acid, is used. rsc.org Chiral half-sandwich ruthenium and rhodium complexes are commonly employed as catalysts for this transformation.

A variety of chiral ligands, including those derived from amino acids like proline and diamines such as TsDPEN, have been developed for use in ATH. ias.ac.insoton.ac.uk These catalysts have shown excellent activity and enantioselectivity in the reduction of a range of acetophenone derivatives. For example, chiral ruthenium complexes derived from proline have been used to reduce 2-chloroacetophenone, a structurally related compound, with good conversion and enantioselectivity. ias.ac.in The choice of the chiral ligand and the substituents on it can influence the stereochemical outcome of the reaction. researchgate.net

Stoichiometric Asymmetric Reductions of (2,5-Dichlorophenyl)acetophenone

Stoichiometric asymmetric reduction involves the use of a chiral reducing agent in a 1:1 molar ratio with the substrate to convert a prochiral ketone, such as 2',5'-dichloroacetophenone, into a single enantiomer of the corresponding alcohol. Among the most well-established methods in this category is the Corey-Bakshi-Shibata (CBS) reduction. magritek.comorganic-chemistry.orgwikipedia.orgchem-station.com

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a stoichiometric borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide). wikipedia.orgsigmaaldrich.com The catalyst forms a complex with the borane, creating a chiral environment that directs the hydride delivery to one face of the ketone. The mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst, with the larger substituent of the ketone oriented away from the bulky group on the catalyst to minimize steric hindrance. This preferential coordination geometry dictates the stereochemical outcome of the reduction. organic-chemistry.orgresearchgate.net

Below is a table illustrating the general effectiveness of the CBS reduction for acetophenone, which serves as a model for the expected outcome with 2',5'-dichloroacetophenone.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| (S)-Me-CBS | BH3·THF | THF | -78 to 25 | >95 (S) |

| (R)-Me-CBS | BH3·THF | THF | -78 to 25 | >95 (R) |

Data is representative of typical CBS reductions of acetophenone and is intended to be illustrative.

Chiral Auxiliary-Mediated Synthesis of (1S)-1-(2,5-Dichlorophenyl)ethan-1-ol

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to direct a stereoselective transformation. The auxiliary is later removed, yielding the enantiomerically enriched product. For the synthesis of chiral alcohols, this often involves the diastereoselective addition of a nucleophile to a carbonyl group derivatized with a chiral auxiliary.

One prominent example is the use of SAMP/RAMP hydrazones, developed by Enders. illinois.edu In this methodology, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) is condensed with a ketone to form a chiral hydrazone. Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate, which then undergoes diastereoselective alkylation. Subsequent cleavage of the hydrazone, often by ozonolysis, yields the chiral ketone, which can then be reduced to the desired alcohol.

While this method is more commonly used for the α-alkylation of ketones, it can be adapted for the synthesis of chiral alcohols. For instance, a related approach could involve the diastereoselective reduction of the C=N bond of the chiral hydrazone derived from 2',5'-dichloroacetophenone, followed by cleavage to yield the corresponding chiral amine, which could then be converted to the alcohol. However, a more direct application of chiral auxiliaries for the synthesis of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol would involve the diastereoselective addition of a methyl group to a derivative of 2,5-dichlorobenzoic acid attached to a chiral auxiliary.

Enantioselective Nucleophilic Addition to Carbonyl Compounds

This approach involves the direct addition of a nucleophile to the carbonyl group of 2',5'-dichloroacetophenone in the presence of a chiral catalyst or ligand that controls the stereochemical outcome. The enantioselective addition of organometallic reagents, such as organolithium or Grignard reagents, to carbonyl compounds is a powerful method for creating chiral centers.

For the synthesis of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, this would entail the enantioselective addition of a methyl group (from a reagent like methylmagnesium bromide or methyllithium) to 2,5-dichloroacetophenone. This transformation can be achieved using a chiral ligand that coordinates to the metal of the organometallic reagent, creating a chiral complex that preferentially delivers the nucleophile to one face of the ketone.

While specific examples for the enantioselective methylation of 2',5'-dichloroacetophenone are not extensively documented in readily available literature, the general principle is well-established for other ketones. Chiral amino alcohols and diamines are often used as ligands in these reactions.

Modern Approaches in Green Chemistry for (1S)-1-(2,5-Dichlorophenyl)ethan-1-ol Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Green chemistry principles, such as the use of non-toxic solvents, energy-efficient reaction conditions, and catalytic methods, are increasingly being applied to the synthesis of chiral compounds.

The use of volatile organic compounds (VOCs) as solvents is a major source of environmental pollution. Consequently, there is a significant effort to replace them with greener alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Biocatalytic reductions of ketones, for instance, are often carried out in aqueous media. nih.gov

Ionic liquids (ILs) are another class of green solvents that have gained attention. researchgate.netyoutube.com These are salts with low melting points that can dissolve a wide range of organic and inorganic compounds. Their negligible vapor pressure makes them an attractive alternative to VOCs. Chiral ionic liquids have also been synthesized and used as both the solvent and the source of chirality in asymmetric reactions. lifescienceglobal.com

Energy efficiency in chemical synthesis can be improved by using catalysts that allow reactions to proceed at lower temperatures and pressures. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), is a prime example of an energy-efficient method. google.comgoogle.comnih.gov These enzymatic reactions are typically carried out under mild conditions (room temperature and atmospheric pressure). nih.gov

The use of whole-cell biocatalysts, such as baker's yeast, can be particularly cost-effective as it eliminates the need for enzyme purification. nih.gov Plant-based biocatalysts, like carrots, have also been shown to effectively reduce acetophenones with high enantioselectivity. nih.gov

The table below summarizes the results of biocatalytic reduction of various substituted acetophenones, demonstrating the potential of this green approach for the synthesis of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol.

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) (%) | Conversion (%) |

| Candida albicans | Acetophenone | (R)-1-phenylethanol | >99 | >90 |

| Saccharomyces cerevisiae | Acetophenone | (S)-1-phenylethanol | >99 | >95 |

| KRED-119 | α-alkoxy-β-keto ester | (2R,3R)-diol | >99 | 40 |

| Daucus carota | 4-bromoacetophenone | (S)-1-(4-bromophenyl)ethanol | 96 | 67 |

Data is compiled from various sources and illustrates the general applicability and efficiency of biocatalytic reductions. nih.govnih.govresearchgate.net

Industrial-Scale Synthetic Process Development and Optimization for (1S)-1-(2,5-Dichlorophenyl)ethan-1-ol

The industrial production of a chiral compound like (1S)-1-(2,5-dichlorophenyl)ethan-1-ol requires a process that is not only efficient and stereoselective but also scalable, safe, and cost-effective. As this alcohol is a key intermediate in the synthesis of sertraline, its industrial production is of significant interest. researchgate.netgoogle.comdrugfuture.comepo.org

Process development for the industrial synthesis of this chiral alcohol would likely focus on catalytic methods to minimize waste and cost. Asymmetric hydrogenation and asymmetric transfer hydrogenation are highly attractive for large-scale synthesis due to their high efficiency and the use of catalytic amounts of the chiral inducer. nih.gov

For instance, the reduction of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a precursor to sertraline, is often carried out via catalytic hydrogenation. epo.org A similar strategy could be applied to 2',5'-dichloroacetophenone. The choice of catalyst (e.g., rhodium, ruthenium, or iridium-based), chiral ligand, solvent, temperature, and pressure would need to be carefully optimized to maximize yield, enantioselectivity, and catalyst turnover number.

Biocatalytic routes are also strong contenders for industrial-scale synthesis due to their high selectivity, mild reaction conditions, and environmental benefits. nih.gov The development of robust enzymes with high activity and stability is a key area of research for industrial applications.

The optimization of an industrial process would involve a multi-parameter approach, considering factors such as:

Raw material cost and availability: Sourcing inexpensive and readily available starting materials is crucial for economic viability.

Reaction kinetics and thermodynamics: Understanding the reaction mechanism and kinetics allows for the optimization of reaction time and conditions.

Waste management: Minimizing waste generation and developing effective waste treatment strategies are essential for sustainable manufacturing.

Safety considerations: A thorough hazard analysis is necessary to ensure the safe operation of the process at an industrial scale.

The development of a commercial process for (1S)-1-(2,5-dichlorophenyl)ethan-1-ol would likely involve a rigorous evaluation of various synthetic routes, with a strong emphasis on catalytic and green chemistry approaches to ensure a sustainable and economically viable manufacturing process.

Stereoselective Synthesis of 1s 1 2,5 Dichlorophenyl Ethan 1 Ol

Synthesis of the Precursor: 2',5'-Dichloroacetophenone

The precursor ketone, 2',5'-dichloroacetophenone, is typically synthesized via a Friedel-Crafts acylation reaction. uwindsor.ca This electrophilic aromatic substitution involves the reaction of 1,4-dichlorobenzene (B42874) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). uwindsor.ca

The reaction proceeds by the formation of an acylium ion, which then attacks the electron-rich 1,4-dichlorobenzene ring. The directing effects of the chlorine atoms guide the acylation to the position ortho to one chlorine and meta to the other, yielding the desired 2,5-disubstituted product. Optimization of reaction conditions, including temperature and stoichiometry, is crucial for maximizing the yield and purity of 2',5'-dichloroacetophenone. uwindsor.ca

Asymmetric Reduction Methodologies

The key to obtaining (1S)-1-(2,5-dichlorophenyl)ethan-1-ol lies in the enantioselective reduction of the carbonyl group of 2',5'-dichloroacetophenone. This can be achieved through various methods, broadly categorized as chemical and biocatalytic reductions.

Chiral chemical catalysts are widely employed for the asymmetric reduction of ketones. These catalysts, often transition metal complexes with chiral ligands, create a chiral environment that favors the formation of one enantiomer over the other. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a chiral catalyst, such as a ruthenium or rhodium complex bearing chiral phosphine (B1218219) ligands (e.g., BINAP). The choice of ligand is critical in determining the enantioselectivity of the reduction.

Transfer Hydrogenation: In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of hydrogen gas. Chiral catalysts, often based on ruthenium or iridium, facilitate the transfer of hydrogen to the ketone in a stereoselective manner.

Chiral Borane (B79455) Reagents: Stoichiometric or catalytic amounts of chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane) or chiral oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), are effective for the asymmetric reduction of a wide range of ketones.

Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), have emerged as powerful tools for the asymmetric reduction of ketones due to their often-excellent enantioselectivity and mild reaction conditions. uwindsor.ca These biocatalysts can be used as isolated enzymes or within whole-cell systems (e.g., yeast or bacteria). chemicalbook.com

The process involves the enzymatic transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. The three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer.

For the synthesis of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, a ketoreductase that follows Prelog's rule would be required, delivering the hydride to the Re-face of the carbonyl group. Screening of various commercially available or engineered KREDs would be a common strategy to identify a suitable biocatalyst that exhibits high activity and selectivity for 2',5'-dichloroacetophenone. The use of whole-cell biocatalysts, such as Lactobacillus species, has been shown to be effective for the enantioselective reduction of similar chloro-substituted acetophenones, often providing the (S)-alcohol with high enantiomeric excess. chemicalbook.com

Chemical Transformations and Derivatizations of 1s 1 2,5 Dichlorophenyl Ethan 1 Ol

Oxidation Pathways and Mechanisms

The oxidation of the secondary alcohol moiety in (1S)-1-(2,5-dichlorophenyl)ethan-1-ol is a key transformation, primarily leading to the corresponding ketone. The efficiency and selectivity of this process are highly dependent on the chosen oxidant and reaction conditions.

The selective oxidation of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol yields (2,5-dichlorophenyl)acetophenone. This transformation is a common and crucial step in various synthetic pathways. A variety of oxidizing agents can be employed, ranging from traditional chromium-based reagents to milder, more selective modern methods.

Recent advancements in green chemistry have promoted the use of environmentally benign and efficient catalytic systems. For instance, a metal-free photochemical approach using Eosin Y as a photocatalyst and molecular oxygen as the oxidant has been shown to be effective for the selective oxidation of benzylic alcohols. organic-chemistry.org This method offers high yields under mild conditions, with blue LED irradiation and an oxygen atmosphere being essential for high conversion rates. organic-chemistry.org While this specific method has not been reported for (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, its broad functional group tolerance suggests its potential applicability. organic-chemistry.org

Another effective method involves the use of catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like manganese(III) acetate (B1210297) (Mn(OAc)₃). nih.govnih.gov This system is particularly chemoselective for benzylic and allylic alcohols. nih.govnih.gov The reaction proceeds efficiently for electron-rich benzylic alcohols, though the presence of electron-withdrawing chlorine atoms on the phenyl ring of the target compound might influence the reaction rate. nih.gov

The table below summarizes various methods applicable to the selective oxidation of secondary benzylic alcohols.

| Oxidizing System | Catalyst/Reagent | Solvent | Conditions | Typical Yield | Reference |

| Photochemical Aerobic Oxidation | Eosin Y | Organic Solvent | Blue LEDs, O₂ atmosphere | 68-93% | organic-chemistry.org |

| Catalytic DDQ Oxidation | DDQ, Mn(OAc)₃ | Not specified | Mild | High | nih.govnih.gov |

Oxidative coupling reactions involving benzylic alcohols are less common than simple oxidation to the ketone. These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond through an oxidative process. While specific examples involving (1S)-1-(2,5-dichlorophenyl)ethan-1-ol are not prevalent in the literature, the general principles of oxidative coupling can be considered.

Mechanistically, such reactions could proceed through the generation of a benzylic radical intermediate. For instance, a photoredox-catalyzed single-electron reduction of a benzylic alcohol can lead to an electron-rich radical. This can then undergo a spin-center shift, resulting in an electrophilic benzylic radical that can react with a suitable nucleophile. nih.gov The feasibility of such a reaction with (1S)-1-(2,5-dichlorophenyl)ethan-1-ol would depend on the specific reaction partners and catalytic system employed.

Reduction and Deoxygenation Reactions

The reduction of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol can proceed via two main pathways: reduction of the carbonyl group (if first oxidized to the ketone) back to the alcohol, or the complete removal of the hydroxyl group, known as deoxygenation, to form the corresponding alkane.

The deoxygenation of benzylic alcohols to their corresponding alkanes is a synthetically useful transformation. Various methods have been developed to achieve this, often involving the conversion of the hydroxyl group into a better leaving group followed by reduction.

One modern approach involves a titanium-catalyzed deoxygenation using a non-precious precatalyst like Cp₂TiCl₂. rsc.orgchemrxiv.org This method utilizes a silane (B1218182) as a hydride donor and can tolerate a wide variety of functional groups. rsc.orgchemrxiv.org Another strategy is visible light photoredox-catalyzed deoxygenation, which offers a more sustainable protocol. beilstein-journals.org In this method, the alcohol is typically activated by conversion to an ester, which then undergoes radical deoxygenation. beilstein-journals.org

The table below presents some modern deoxygenation methods applicable to benzylic alcohols.

| Method | Catalyst/Reagents | Key Features | Reference |

| Titanium-Catalyzed Deoxygenation | Cp₂TiCl₂, Silane | Uses non-precious metal catalyst, tolerates various functional groups | rsc.orgchemrxiv.org |

| Visible Light Photoredox Catalysis | Photoredox catalyst, Amine reductant | Sustainable, mild conditions, requires alcohol activation | beilstein-journals.org |

| Electrochemical Reduction | Electrochemical cell | Can induce reductive cleavage of the C-O bond | researchgate.net |

The stereochemistry of the starting material, (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, is a critical consideration in reductive transformations. Depending on the reaction mechanism, the stereocenter can either be retained, inverted, or racemized.

In deoxygenation reactions that proceed through a radical intermediate, there is a potential for loss of stereochemical information, leading to a racemic or partially racemized product. However, stereospecific reactions of benzylic alcohol derivatives have been developed. For example, nickel-catalyzed cross-coupling reactions of benzylic ethers, esters, and carbamates can proceed with either net inversion or retention of configuration at the C(sp³) center. acs.org These reactions typically involve a two-electron Sₙ2-like oxidative addition, which preserves the stereochemical integrity of the starting material. acs.org

Conversely, some methods are designed to be stereoconvergent, where either enantiomer of the starting material is converted to a single enantiomer of the product through dynamic kinetic resolution. mdpi.com The choice of catalyst and reaction conditions is therefore crucial in controlling the stereochemical outcome of the reduction of derivatives of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol.

Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol is a poor leaving group and generally requires activation to undergo nucleophilic substitution. chemistrysteps.comlibretexts.orgpressbooks.pub This activation can be achieved by protonation in the presence of a strong acid or by conversion to a more stable leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. chemistrysteps.comyoutube.com

Once activated, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles. The mechanism of these substitution reactions (Sₙ1 or Sₙ2) is dependent on the substrate, nucleophile, and reaction conditions. For a secondary benzylic alcohol like (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, both Sₙ1 and Sₙ2 pathways are possible. libretexts.org An Sₙ2 reaction would proceed with inversion of configuration, leading to the (1R) product, while an Sₙ1 reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic mixture.

A common and synthetically useful substitution reaction is esterification. This can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride), typically in the presence of an acid catalyst. chemguide.co.ukorganic-chemistry.orguakron.edu This reaction preserves the stereocenter of the alcohol.

The table below outlines common strategies for activating the hydroxyl group for substitution.

| Activating Agent | Resulting Leaving Group | Subsequent Reaction | Stereochemical Outcome (Sₙ2) |

| Strong Acid (e.g., HBr) | H₂O | Nucleophilic substitution by halide | Inversion |

| Sulfonyl Chloride (e.g., TsCl) | Tosylate (-OTs) | Nucleophilic substitution by various nucleophiles | Inversion |

| Thionyl Chloride (SOCl₂) | Chlorosulfite ester | Nucleophilic substitution by chloride | Inversion (with pyridine) |

| Carboxylic Acid/Derivative | Ester | (Activation for other reactions) | Retention at chiral center |

Halogenation Reactions (e.g., Chlorination, Bromination)

The conversion of the hydroxyl group to a halogen is a fundamental transformation. For benzylic alcohols, this can be achieved using various reagents, often with stereochemical implications at the chiral center.

Chlorination: The chlorination of benzylic alcohols can be accomplished under neutral conditions using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). This method is known for its high chemoselectivity for benzylic alcohols over aliphatic alcohols. The reaction typically proceeds via an S(_N)2 mechanism, which would lead to an inversion of configuration at the chiral carbon of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol to yield the corresponding (1R)-1-chloro-1-(2,5-dichlorophenyl)ethane. organic-chemistry.org However, partial racemization can sometimes be observed depending on the specific substrate and reaction conditions.

Bromination: Similar to chlorination, bromination of the benzylic position can be achieved. Reagents like N-bromosuccinimide (NBS) are commonly used for the radical halogenation of benzylic C-H bonds, but for the conversion of the alcohol, other methods are required. chemistrysteps.com The reaction of benzylic alcohols with hydrobromic acid or phosphorus tribromide can yield the corresponding benzyl (B1604629) bromide. The mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the stability of the resulting benzylic carbocation. Given the presence of two electron-withdrawing chlorine atoms on the phenyl ring, the stability of the carbocation intermediate would be reduced, potentially favoring an S(_N)2 pathway.

| Reagent | Product | Typical Mechanism | Stereochemical Outcome |

| 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO | (1R)-1-chloro-1-(2,5-dichlorophenyl)ethane | S(_N)2 | Inversion of configuration |

| Hydrobromic Acid (HBr) | (1R)-1-bromo-1-(2,5-dichlorophenyl)ethane | S(_N)1 or S(_N)2 | Racemization or Inversion |

| Phosphorus Tribromide (PBr(_3)) | (1R)-1-bromo-1-(2,5-dichlorophenyl)ethane | S(_N)2 | Inversion of configuration |

Etherification and Esterification Processes

Etherification: The synthesis of ethers from (1S)-1-(2,5-dichlorophenyl)ethan-1-ol can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The stereochemical integrity of the chiral center is generally maintained in this process.

Esterification: Esters of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol can be prepared through several methods. Reaction with an acid chloride in the presence of a base is a common and efficient method. researchgate.net Alternatively, the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, can be employed. researchgate.netmasterorganicchemistry.com Enzymatic kinetic resolution has also been demonstrated for similar secondary alcohols like 1-phenylethanol, where an enzyme selectively catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted enantiomerically pure alcohol and the corresponding ester. nih.govnih.gov This technique could potentially be applied to resolve a racemic mixture of 1-(2,5-dichlorophenyl)ethan-1-ol or to synthesize enantiomerically enriched esters.

| Reaction | Reagents | Product | Key Features |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | (1S)-1-(2,5-dichlorophenyl)ethyl ether | S(_N)2 reaction, retention of configuration |

| Esterification | Acid Chloride (RCOCl), Base (e.g., Pyridine) | (1S)-1-(2,5-dichlorophenyl)ethyl ester | Generally high yielding, irreversible |

| Esterification (Fischer) | Carboxylic Acid (RCOOH), Acid Catalyst (e.g., H(_2)SO(_4)) | (1S)-1-(2,5-dichlorophenyl)ethyl ester | Equilibrium process, often requires excess alcohol |

| Enzymatic Esterification | Acyl Donor (e.g., vinyl acetate), Lipase | Enantiomerically enriched ester and unreacted alcohol | High stereoselectivity |

Functionalization of the Dichlorophenyl Ring

The two chlorine atoms on the phenyl ring serve as handles for further functionalization through various aromatic substitution and coupling reactions. The electronic properties of the chlorine atoms and the existing side chain influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The chlorine atoms are ortho, para-directing yet deactivating groups in electrophilic aromatic substitution (EAS) reactions. libretexts.org The -CH(OH)CH(_3) group is also an ortho, para-directing and activating group. The combined directing effects of these substituents will determine the position of the incoming electrophile. Due to steric hindrance from the side chain at the ortho position (C6), substitution is likely to be directed to the C4 position (para to the ethanol (B145695) group and meta to the two chlorine atoms) or the C3 position (ortho to one chlorine and meta to the other and the ethanol group). The deactivating nature of the chlorine atoms means that harsher reaction conditions may be required compared to unsubstituted benzene. numberanalytics.com

| Reaction | Reagents | Potential Major Product(s) |

| Nitration | HNO(_3), H(_2)SO(_4) | 1-(2,5-dichloro-4-nitrophenyl)ethan-1-ol |

| Halogenation | Br(_2), FeBr(_3) or Cl(_2), AlCl(_3) | 1-(4-bromo-2,5-dichlorophenyl)ethan-1-ol or 1-(2,4,5-trichlorophenyl)ethan-1-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl(_3) | 1-(4-acyl-2,5-dichlorophenyl)ethan-1-ol |

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the aromatic ring are suitable leaving groups for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. harvard.edulibretexts.orgresearchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the chlorine atoms. The relative reactivity of the two chlorine atoms can potentially be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for selective functionalization at either the C2 or C5 position.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl or vinyl boronic acid/ester | Pd catalyst (e.g., Pd(PPh(_3))(_4)), Base | Biaryl or vinyl-substituted derivative |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)(_2)), Base | Styrene derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative |

Mechanistic Investigations of Key Reactions Involving (1S)-1-(2,5-Dichlorophenyl)ethan-1-ol

The reactions involving the chiral center of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol are of particular mechanistic interest. Nucleophilic substitution reactions at the benzylic carbon can proceed via either S(_N)1 or S(_N)2 pathways.

The S(_N)1 mechanism involves the formation of a planar benzylic carbocation intermediate. chemistrysteps.com The stability of this carbocation is a key factor in determining the reaction rate. While the phenyl group can stabilize the positive charge through resonance, the two electron-withdrawing chlorine atoms on the ring would destabilize the carbocation, making the S(_N)1 pathway less favorable. If an S(_N)1 reaction were to occur, it would lead to racemization, with the nucleophile attacking from either face of the planar carbocation.

The S(_N)2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center. organic-chemistry.org Given the potential destabilization of the carbocation by the dichlorophenyl group, S(_N)2 reactions are likely to be a significant pathway for nucleophilic substitution at the benzylic position of this molecule, especially with strong nucleophiles and in polar aprotic solvents.

Precursor in the Asymmetric Synthesis of Chiral Intermediates

The enantiopure nature of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol makes it an important starting point for the synthesis of other chiral intermediates. In asymmetric synthesis, the goal is to produce a target molecule as a single enantiomer, as different enantiomers can have vastly different biological activities. The use of a pre-existing stereocenter, such as the one in (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, allows for the transfer of chirality to new molecules, a process known as stereospecific or stereoselective synthesis.

This chiral alcohol can be chemically modified in various ways, such as through oxidation of the alcohol to a ketone, substitution of the hydroxyl group, or reactions involving the aromatic ring, all while retaining the crucial stereochemical information at the chiral carbon. These transformations lead to the formation of new, enantiomerically pure compounds that can then be used in subsequent synthetic steps.

Role in the Construction of Stereodefined Organic Scaffolds

The defined three-dimensional arrangement of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol is instrumental in the construction of complex organic scaffolds with controlled stereochemistry. Organic scaffolds form the core structures of many biologically active molecules. By using this chiral building block, chemists can introduce a specific stereocenter into the scaffold, which is often critical for the molecule's ultimate function.

The dichlorophenyl group of the molecule can influence the steric and electronic environment during subsequent reactions, guiding the formation of new stereocenters in a predictable manner. This diastereoselective control is a key principle in the synthesis of complex molecules with multiple chiral centers, ensuring that the desired diastereomer is formed with high selectivity.

Utilization in the Synthesis of Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the synthesis of chirally pure active pharmaceutical ingredients (APIs), as often only one enantiomer of a drug is therapeutically effective and the other may be inactive or even harmful. Chiral building blocks like (1S)-1-(2,5-dichlorophenyl)ethan-1-ol are therefore of significant interest.

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are a cornerstone of medicinal chemistry. The chiral center and functional groups of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol can be utilized to direct the stereoselective synthesis of various heterocyclic structures. For example, the hydroxyl group can be converted into a leaving group to facilitate ring-closing reactions, or the entire chiral fragment can be incorporated into a larger heterocyclic system.

Application in the Synthesis of Agrochemical Intermediates

Similar to pharmaceuticals, the biological activity of many agrochemicals, such as pesticides and herbicides, is dependent on their stereochemistry. The use of chiral building blocks like (1S)-1-(2,5-dichlorophenyl)ethan-1-ol can lead to the development of more effective and environmentally friendly agrochemicals. By using a single, active enantiomer, the total amount of chemical applied can be reduced, minimizing the impact on non-target organisms and the environment. The dichlorophenyl moiety is a common feature in many agrochemical structures, making this building block a potentially valuable precursor.

Development of Novel Chiral Ligands and Catalysts Derived from (1S)-1-(2,5-Dichlorophenyl)ethan-1-ol

In the field of asymmetric catalysis, chiral ligands play a crucial role in controlling the stereochemical outcome of a reaction. These ligands coordinate to a metal center to create a chiral catalyst that can induce high enantioselectivity. The structural framework of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol provides a scaffold for the synthesis of new chiral ligands.

By modifying the hydroxyl group and/or the aromatic ring to introduce coordinating atoms such as nitrogen, phosphorus, or sulfur, novel ligands can be designed and synthesized. The steric and electronic properties of the dichlorophenyl group can be fine-tuned to optimize the performance of the resulting catalyst in various asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of such "privileged ligands" is a key area of research in modern organic synthesis.

Conclusion

(1S)-1-(2,5-dichlorophenyl)ethan-1-ol represents a valuable, yet specialized, chiral building block in the arsenal (B13267) of the synthetic organic chemist. Its significance stems from the combination of a defined stereocenter at the benzylic alcohol position and the presence of two chlorine atoms on the phenyl ring, which offer both electronic modulation and sites for further synthetic elaboration. The stereoselective synthesis of this compound, primarily through the asymmetric reduction of 2',5'-dichloroacetophenone (B105169), remains a key area of methodological development, with both chemical and biocatalytic approaches offering potential routes to high enantiopurity. While detailed applications are often proprietary, the structural motifs present in (1S)-1-(2,5-dichlorophenyl)ethan-1-ol suggest its utility in the discovery and development of new chiral molecules with potential biological activity. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and the exploration of its application in the synthesis of novel, high-value chemical entities.

Theoretical and Computational Investigations of 1s 1 2,5 Dichlorophenyl Ethan 1 Ol and Its Reactivity

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic landscape of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's ground-state geometry, electron distribution, and molecular orbitals.

The geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are calculated. For (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, particular attention is given to the orientation of the dichlorophenyl ring relative to the chiral ethan-1-ol side chain.

Frontier molecular orbital theory is another critical tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. For substituted phenylethanol derivatives, the HOMO is typically localized on the aromatic ring, while the LUMO may have significant contributions from the phenyl ring and the side chain.

Reactivity descriptors, such as Mulliken atomic charges, can be calculated to quantify the partial charge on each atom. These charges provide a more detailed picture of the charge distribution and can help predict sites of nucleophilic or electrophilic attack.

Table 1: Calculated Electronic Properties of (1S)-1-(2,5-Dichlorophenyl)ethan-1-ol (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the single bonds in (1S)-1-(2,5-dichlorophenyl)ethan-1-ol allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, providing a map of the molecule's potential energy surface. researchgate.netlibretexts.orgrsc.orglibretexts.org

The primary degrees of rotational freedom are the C-C bond between the phenyl ring and the chiral carbon, and the C-O bond of the hydroxyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states for conformational changes.

For similar molecules like 1-phenylethanol, studies have shown that the most stable conformers are often stabilized by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pi-electrons of the aromatic ring. nih.gov In the case of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, the presence of the two chlorine atoms on the phenyl ring can introduce steric hindrance and electrostatic interactions that influence the preferred conformations.

Computational methods can predict the relative energies of these conformers and the Boltzmann distribution at a given temperature, which determines the population of each conformer. This information is crucial as the reactivity and biological activity of a molecule can be highly dependent on its conformation.

Table 2: Relative Energies of Stable Conformers of (1S)-1-(2,5-Dichlorophenyl)ethan-1-ol (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | 0.00 | 65 |

| B | 0.85 | 25 |

| C | 1.50 | 10 |

Molecular Modeling and Docking Studies for Substrate-Enzyme Interactions in Biocatalysis

(1S)-1-(2,5-Dichlorophenyl)ethan-1-ol and similar chiral alcohols are often synthesized using biocatalytic methods, particularly the asymmetric reduction of the corresponding prochiral ketone, 2',5'-dichloroacetophenone (B105169). researchgate.netrsc.org Ketoreductases and alcohol dehydrogenases are enzymes that catalyze these highly stereoselective transformations. nih.govgoogle.comnih.gov Molecular modeling and docking studies are invaluable for understanding how the substrate binds to the enzyme's active site and what factors govern the observed stereoselectivity. rsc.orgresearchgate.netcjcatal.commdpi.com

Molecular docking simulations predict the preferred binding mode of a substrate within the active site of an enzyme. A three-dimensional model of the enzyme, often obtained from X-ray crystallography or homology modeling, is used as a receptor. The substrate, in this case, 2',5'-dichloroacetophenone, is treated as a flexible ligand. The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

These studies can identify key amino acid residues in the active site that interact with the substrate through hydrogen bonds, hydrophobic interactions, and van der Waals forces. For the reduction of aromatic ketones, the orientation of the carbonyl group relative to the enzyme's cofactor (typically NADH or NADPH) is critical for determining which face of the ketone is reduced, and thus the stereochemistry of the resulting alcohol. nih.gov By analyzing the docked poses, researchers can rationalize why a particular enzyme produces the (S)-enantiomer with high enantiomeric excess.

Table 3: Key Interactions in the Docking of 2',5'-Dichloroacetophenone with a Ketoreductase (Illustrative Data)

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Tyr154 | Hydrogen Bond with Carbonyl Oxygen | 2.8 |

| Ser142 | Hydrogen Bond with Carbonyl Oxygen | 3.1 |

| Trp286 | Pi-Pi Stacking with Phenyl Ring | 3.5 |

| Ile198 | Hydrophobic Interaction with Methyl Group | 3.9 |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the enzymatic reduction of 2',5'-dichloroacetophenone to (1S)-1-(2,5-dichlorophenyl)ethan-1-ol. By modeling the reaction pathway, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for understanding the reaction's kinetics and selectivity.

For the enzymatic reduction, the mechanism typically involves the transfer of a hydride ion from the NADPH or NADH cofactor to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide. Quantum mechanics/molecular mechanics (QM/MM) methods are often employed for these studies. In a QM/MM approach, the region of the system where bond breaking and forming occurs (the substrate and the relevant part of the cofactor) is treated with a high level of quantum mechanics, while the rest of the enzyme and solvent are treated with a more computationally efficient molecular mechanics force field.

These calculations can provide a detailed picture of the transition state geometry, including the distances between the hydride donor, the carbonyl carbon, and the proton source. The activation energy, which is the energy difference between the reactants and the transition state, can also be calculated and correlated with the experimentally observed reaction rate.

Prediction of Stereoselectivity in Asymmetric Synthetic Routes

A major goal of computational studies in the context of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol is to predict and explain the high stereoselectivity observed in its asymmetric synthesis. rsc.org For the biocatalytic reduction of 2',5'-dichloroacetophenone, the stereochemical outcome is determined by which of the two prochiral faces of the ketone (the Re or Si face) is presented to the hydride source.

Computational models can predict the stereoselectivity by comparing the energies of the two diastereomeric transition states leading to the (S) and (R) enantiomers. The transition state leading to the major enantiomer is expected to be lower in energy. The difference in the activation energies for the two pathways can be used to predict the enantiomeric excess (ee) of the reaction.

These models can explore the origins of stereoselectivity by dissecting the interactions in the transition state. Factors such as steric hindrance between the substrate and the enzyme, as well as specific electronic interactions, can be quantified. For example, the model might reveal that the dichlorophenyl group fits more favorably into a specific hydrophobic pocket of the enzyme's active site when the ketone is oriented for hydride attack on one particular face. This understanding can then be used to rationally design mutations in the enzyme to further improve its stereoselectivity or even invert it to produce the (R)-enantiomer. rsc.org

Emerging Research Directions and Future Perspectives for 1s 1 2,5 Dichlorophenyl Ethan 1 Ol Research

Development of Novel Catalytic Systems for its Enantioselective Production

The enantioselective reduction of the prochiral ketone, 2',5'-dichloroacetophenone (B105169), is the most direct route to (1S)-1-(2,5-dichlorophenyl)ethan-1-ol. Future research is intensely focused on discovering and engineering highly efficient and selective catalysts for this transformation.

Biocatalysis: A significant area of development is the use of biocatalysts, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.gov These enzymes offer exceptional stereoselectivity under mild, environmentally benign conditions. researchgate.net While specific studies on 2',5'-dichloroacetophenone are emerging, research on analogous compounds provides a clear roadmap. For instance, enzymes like (S)-1-phenylethanol dehydrogenase (PEDH) have been effectively used for the asymmetric reduction of various prochiral ketones, including isomers like 2,4'-dichloroacetophenone, to yield enantiopure secondary alcohols. The future will likely see the screening of microbial diversity to identify novel KREDs with high activity towards 2',5'-dichloroacetophenone and the use of protein engineering techniques, such as directed evolution, to enhance catalyst stability, activity, and specificity.

Chemo-catalysis: Asymmetric transfer hydrogenation (ATH) using metal-ligand complexes, particularly those based on ruthenium, rhodium, and iridium, remains a powerful tool. researchgate.netsigmaaldrich.com Future work will likely involve the design of novel chiral ligands that can achieve high turnover numbers and excellent enantioselectivity (>99% ee) with low catalyst loading for the reduction of 2',5'-dichloroacetophenone. The development of catalysts based on more abundant and less toxic earth metals is also a key trend in sustainable chemistry.

| Catalyst Type | Key Advantages | Emerging Research Focus | Example Substrate (Analogous) |

|---|---|---|---|

| Biocatalysts (KREDs/ADHs) | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly (water as solvent). researchgate.net | Enzyme screening, protein engineering for improved stability and substrate scope, whole-cell systems. researchgate.net | 1-(2-chlorophenyl)ethanone researchgate.net |

| Organometallic Catalysts (e.g., Ru, Rh) | High efficiency, broad substrate scope, well-established mechanisms. researchgate.net | Development of novel chiral ligands, use of earth-abundant metals, catalyst immobilization. | Acetophenone (B1666503) researchgate.net |

Integration into Continuous Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. nih.govrsc.org The application of flow chemistry to the enantioselective synthesis of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol is a promising future direction.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and selectivities. springernature.com For potentially hazardous reactions, such as hydrogenations, or when using highly reactive reagents, the small reactor volumes inherent to flow systems dramatically improve safety. nih.gov

Future research will focus on immobilizing novel catalysts, both enzymatic and organometallic, onto solid supports or within packed-bed reactors for use in continuous flow systems. nih.gov This approach not only facilitates catalyst separation and reuse, reducing costs, but also allows for the integration of multiple reaction and purification steps into a single, automated sequence. Such "end-to-end" synthesis can significantly shorten production times and reduce the manufacturing footprint. springernature.com

Exploration of New Synthetic Applications in Material Science or Advanced Organic Synthesis

While primarily viewed as a synthetic intermediate, the unique structure of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol makes it a candidate for new applications in material science and as a tool in advanced organic synthesis.

Material Science: Chiral molecules are increasingly being incorporated into polymers to create materials with unique optical or recognition properties. mdpi.com Future research could explore the use of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol as a chiral monomer. After functionalization, for example by converting the hydroxyl group to an acrylate (B77674) or vinyl ether, it could be polymerized to produce chiral polymers. These materials could find applications in chiral chromatography, as sensors, or in materials that interact with polarized light. nih.gov

Advanced Organic Synthesis: The stereogenic center of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol could be exploited by using the molecule as a chiral auxiliary. In this strategy, the alcohol is temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. sigmaaldrich.com Although this application has not been specifically reported, the principle is well-established, and exploring its potential as a recoverable auxiliary for reactions like asymmetric aldol (B89426) or alkylation reactions presents a viable research avenue.

Advanced Spectroscopic and Computational Tools for Deeper Insights

A deeper understanding of the structure, properties, and reaction mechanisms involving (1S)-1-(2,5-dichlorophenyl)ethan-1-ol is crucial for optimizing its synthesis and application. Advanced analytical and computational tools are central to this effort.

Spectroscopic and Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the standard method for determining the enantiomeric purity of the final product. phenomenex.comnih.gov Future research will involve developing more rapid and efficient chiral separation methods, potentially using techniques like supercritical fluid chromatography (SFC). Advanced Nuclear Magnetic Resonance (NMR) techniques, using chiral derivatizing agents or chiral solvating agents, can also be employed for unambiguous determination of absolute configuration and for studying non-covalent interactions that govern chiral recognition. mdpi.com

Computational Chemistry: Computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for catalyst design and mechanism elucidation. DFT calculations can be used to model the transition states of the ketone reduction, helping to explain the origin of enantioselectivity for a given catalyst. researchgate.net For biocatalysis, molecular docking simulations can predict how the substrate, 2',5'-dichloroacetophenone, fits into the active site of an enzyme, guiding protein engineering efforts to create more efficient catalysts. Analysis of the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict its reactivity.

Sustainable and Economical Production Methods for Industrial Relevance

For (1S)-1-(2,5-dichlorophenyl)ethan-1-ol to be industrially relevant, its production must be both sustainable and economical. This involves adhering to the principles of green chemistry, such as minimizing waste, using safer solvents, and improving energy efficiency. nih.govrsc.org

Whole-Cell Biocatalysis: A key strategy for sustainable production is the use of whole-cell biocatalysts. nih.gov Instead of using isolated enzymes, which can be costly to purify, entire microorganisms (like bacteria or yeast) engineered to overexpress a desired ketoreductase are used. researchgate.net This approach eliminates the need for expensive cofactor addition (e.g., NADH or NADPH), as the cell's own metabolism regenerates the cofactor in situ. researchgate.net Studies on the bioreduction of 1-(2-chlorophenyl)ethanone using Lactobacillus curvatus have demonstrated the success of this approach, achieving high yields and excellent enantiomeric excess (>99%) under environmentally friendly conditions. researchgate.net Applying this strategy to 2',5'-dichloroacetophenone is a clear path toward a greener industrial process. google.com

Process Optimization: Beyond the choice of catalyst, process optimization is critical for economic viability. This includes developing efficient downstream processing for product isolation and purification, minimizing solvent use through techniques like liquid-liquid extraction and crystallization, and designing processes that can be run at high concentrations to maximize reactor throughput. google.com The combination of a highly active and stable catalyst within an optimized, and potentially continuous, process will be the cornerstone of future industrial production of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts (e.g., CBS reduction or enzymatic methods). Confirm enantiomeric excess (ee) using chiral HPLC or polarimetry. For example, demonstrates reflux conditions for related dichlorophenyl derivatives, highlighting ethanol as a solvent and 12-hour reaction times for high yields .

- Key Parameters : Monitor reaction temperature, catalyst loading, and solvent polarity to avoid racemization.

Q. What spectroscopic techniques are most reliable for characterizing (1S)-1-(2,5-dichlorophenyl)ethan-1-ol?

- Methodology :

- FT-IR : Identify hydroxyl (O–H) stretches at ~3300 cm⁻¹ and C–Cl vibrations at 600–800 cm⁻¹ .

- NMR : Use -NMR to confirm the stereochemistry at C1 (e.g., coupling constants for vicinal protons) and -NMR to resolve aromatic carbons (2,5-dichlorophenyl shifts at δ 125–140 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (MW: 205.07 g/mol) and fragmentation patterns.

Q. How does the solubility profile of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol influence its applications in organic synthesis?

- Data : The compound exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) and low solubility in water. This necessitates solvent optimization for reactions like esterification or etherification. notes similar dichlorophenyl alcohols show solubility trends dependent on substituent electronegativity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol derivatives?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). references cannabinoid receptor studies with dichlorophenyl analogs, suggesting steric and electronic compatibility .

- QSAR Analysis : Correlate substituent effects (e.g., Cl position) with bioactivity using descriptors like logP and Hammett constants.

Q. What strategies resolve contradictions in reported biological activity data for dichlorophenyl alcohols?

- Case Study : If in vitro assays show conflicting IC values, validate via:

- Dose-Response Curves : Ensure consistent cell lines and assay conditions.

- Metabolic Stability Tests : Assess compound degradation using liver microsomes ( highlights safety protocols for related amino alcohols) .

- Statistical Tools : Apply ANOVA or Bayesian meta-analysis to identify outliers.

Q. How can enantioselective synthesis of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol be scaled without compromising ee?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.